molecular formula C18H29NO2 B3116197 4-Diisopropylamino-2-phenyl-butyric acid ethyl ester CAS No. 214601-79-3

4-Diisopropylamino-2-phenyl-butyric acid ethyl ester

Cat. No. B3116197
CAS RN: 214601-79-3
M. Wt: 291.4 g/mol
InChI Key: WKVJVVGZQUOUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Diisopropylamino-2-phenyl-butyric acid ethyl ester (4-DIPA-PE) is an organic compound with a wide range of applications in scientific research and drug development. It is a derivative of the amino acid phenylalanine, which is found naturally in the human body. 4-DIPA-PE has been used in various research fields for its unique properties, such as its ability to act as an agonist or antagonist to certain receptor sites. It has also been shown to have potential therapeutic applications in the treatment of certain diseases, such as Alzheimer’s and Parkinson’s.

Mechanism of Action

The mechanism of action of esters largely depends on their structure and the specific context in which they are used. For example, in biological systems, esters are often involved in reaction mechanisms where they are broken down into their constituent alcohols and acids .

Physical and Chemical Properties of Esters Esters have distinctive smells and are often responsible for the pleasant aromas of many fruits . They are generally colorless and have higher boiling points than similar sized hydrocarbons due to their ability to form hydrogen bonds .

Safety and Hazards

The safety and hazards associated with esters depend on their specific structure. Some esters are relatively harmless and are used in food flavorings and fragrances, while others can be harmful if ingested or come into contact with the skin .

Future Directions

The study of esters is a robust field with many potential future directions. This could include the development of new synthesis methods, the discovery of new ester-containing compounds with useful properties, or further exploration into the role of esters in biological systems .

properties

IUPAC Name

ethyl 4-[di(propan-2-yl)amino]-2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-6-21-18(20)17(16-10-8-7-9-11-16)12-13-19(14(2)3)15(4)5/h7-11,14-15,17H,6,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVJVVGZQUOUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCN(C(C)C)C(C)C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Diisopropylamino-2-phenyl-butyric acid ethyl ester

Synthesis routes and methods

Procedure details

N,N-Diisopropyl-3-carbamyl-3-phenylpropanamine (26.5 g 0.100 mol) was added into aqueous ethanol (90%, 300 mL) containing conc. HNO3 (13.3 g, 0.21 mol) and refluxed for five days. Most of the solvent was evaporated under reduced pressure and the residue was mixed with water/diethyl ether. The organic phase was washed once with water. The combined aqueous phases were made alkaline (11 M NaOH) and extracted twice with diethyl ether. The combined organic phases were then dried (Na2SO4) and the solvent evaporated. The crude product was chromatographed on silica (petroleum ether-triethylamine, 97/3), to afford the title compound as a colourless liquid, 20.1 g (68.7%): 1H NMR (CDCl3) δ0.96 (m, 12H), 1.21 (t, 3H), 1.81 (m, 1H), 2.22 (m, 1H), 2.40 (t, 2H), 3.66 (dd, 1H), 4.12 (m, 2H), 7.20-7.32 (m, 5H).
Name
N,N-Diisopropyl-3-carbamyl-3-phenylpropanamine
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
13.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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